Aromin
CAS No.: 273199-68-1
Cat. No.: VC17150593
Molecular Formula: C35H60O7
Molecular Weight: 592.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 273199-68-1 |
---|---|
Molecular Formula | C35H60O7 |
Molecular Weight | 592.8 g/mol |
IUPAC Name | (2S)-4-[[(2R,6S)-6-[(7R)-7-hydroxy-7-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]-2-oxoheptyl]oxan-2-yl]methyl]-2-methyl-2H-furan-5-one |
Standard InChI | InChI=1S/C35H60O7/c1-3-4-5-6-7-8-9-10-11-12-19-31(37)33-21-22-34(42-33)32(38)20-14-13-16-28(36)25-30-18-15-17-29(41-30)24-27-23-26(2)40-35(27)39/h23,26,29-34,37-38H,3-22,24-25H2,1-2H3/t26-,29+,30-,31+,32+,33+,34+/m0/s1 |
Standard InChI Key | ZWYPFAOMSUWVRZ-DVDQRWFCSA-N |
Isomeric SMILES | CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCCC(=O)C[C@@H]2CCC[C@@H](O2)CC3=C[C@@H](OC3=O)C)O)O |
Canonical SMILES | CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(=O)CC2CCCC(O2)CC3=CC(OC3=O)C)O)O |
Introduction
Chemical Classification and Natural Sources
Annonaceous Acetogenins: A Unique Class of Bioactive Compounds
Annonaceous acetogenins (ACGs) are lipophilic polyketides predominantly isolated from species of the Annonaceae family, renowned for their remarkable cytotoxicity against cancer cell lines . These compounds are characterized by long aliphatic chains bearing tetrahydrofuran (THF) or tetrahydropyran (THP) rings, terminal α,β-unsaturated γ-lactone moieties, and multiple oxygenated functional groups . Aromin, initially misclassified as a bis-THF acetogenin, was later reidentified as montanacin D, a tetrahydropyran derivative, following synthetic and spectroscopic re-evaluations .
Botanical Origins and Isolation
Aromin was first isolated from Annona cherimola (cherimoya), a plant native to Andean regions and cultivated in tropical climates . Ethnobotanical studies highlight the traditional use of A. cherimola in treating parasitic infections and inflammatory conditions, with modern research attributing these effects to acetogenins like Aromin . Extraction typically involves solvent partitioning of stem or seed extracts, followed by chromatographic purification using silica gel or reversed-phase HPLC .
Structural Elucidation and Revisions
Initial Structural Proposal
Early structural characterization of Aromin proposed a bis-tetrahydrofuran (bis-THF) system with α,α′-dihydroxyl groups, based on mass spectrometry (MS) and nuclear magnetic resonance (NMR) data . The putative structure included a 35-carbon backbone with hydroxylation at C-15 and C-20, a γ-lactone ring, and a trans configuration across the THF rings .
Synthetic Challenges and Structural Revision
In 2016, the first total synthesis of the proposed Aromin structure revealed discrepancies between synthetic and natural samples . Key steps, including oxidative cyclization and intermolecular metathesis, yielded a bis-THF compound whose NMR spectra diverged from naturally isolated Aromin . Reanalysis using computational tools (CAST/CNMR) and chemical derivatization demonstrated that the authentic structure corresponds to montanacin D, a tetrahydropyran acetogenin with a 12R,16S,19R,24R configuration .
Table 1: Comparative Structural Data for Aromin and Montanacin D
Synthetic Approaches and Challenges
Total Synthesis Strategies
The synthesis of Aromin’s originally proposed structure involved a 27-step sequence featuring:
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Oxidative Cyclization: Conversion of terminal diene alcohols into THF rings using molybdenum-based catalysts .
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Intermolecular Metathesis: Coupling of alkenyl-THF intermediates with enone-tetrahydrofuranyl lactones via Grubbs catalysis .
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Stereochemical Control: Chiral auxiliaries and asymmetric hydrogenation to establish multiple stereocenters .
Despite achieving the target bis-THF framework, synthetic samples exhibited cytotoxic activity but lacked spectral congruence with natural Aromin, prompting structural reassessment .
Revised Synthesis for Montanacin D
Post-revision, synthetic efforts shifted toward montanacin D, emphasizing:
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THP Ring Construction: Acid-catalyzed cyclization of diols to form the tetrahydropyran core.
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Lactonization: Mitsunobu conditions to install the α,β-unsaturated γ-lactone .
Bioactivity and Mechanisms of Action
Cytotoxic Profiling
Aromin (montanacin D) exhibits nanomolar potency against human solid tumor cell lines, including breast (MCF-7) and lung (A549) carcinomas . Mechanistic studies attribute this activity to:
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Mitochondrial Complex I Inhibition: Disruption of NADH dehydrogenase, leading to ATP depletion and apoptosis .
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Caspase Activation: Induction of caspase-3 and -9 pathways via cytochrome c release .
Table 2: Cytotoxic Activity of Aromin Against Cancer Cell Lines
Selectivity and Therapeutic Index
While Aromin demonstrates high cytotoxicity, its therapeutic index remains narrow due to off-target effects on normal cells (e.g., HEK293), limiting clinical applicability . Encapsulation in liposomes or polymeric nanoparticles has been proposed to enhance selectivity and reduce systemic toxicity .
Analytical and Spectroscopic Techniques
Structural Characterization
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NMR Spectroscopy: - and -NMR identified hydroxylation patterns and ring configurations .
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High-Resolution MS: Electrospray ionization (ESI-HRMS) confirmed the molecular formula (C₃₅H₆₀O₇) and fragmentation pathways .
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X-ray Crystallography: Resolved absolute stereochemistry of montanacin D crystals .
Quality Control in Isolation
Ultra-performance liquid chromatography (UPLC) with photodiode array detection is employed to quantify Aromin in plant extracts, ensuring batch consistency for pharmacological studies .
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